N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine
Overview
Description
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine is an organic compound with the molecular formula C7H15N7 It is a derivative of triazine, a class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine typically begins with the formation of a triazine ring. One common method involves the reaction of a triazine derivative with ethylamine. The process involves several steps:
Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with ethylamine under controlled conditions.
Hydrazination: The resulting intermediate is then treated with hydrazine to introduce the hydrazinyl group at the 6-position of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxy group instead of a hydrazinyl group.
2-N,4-N-diethyl-6-chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group at the 6-position.
2-N,4-N-diethyl-6-amino-1,3,5-triazine-2,4-diamine: Features an amino group at the 6-position.
Uniqueness
The presence of the hydrazinyl group in N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Biological Activity
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine (C7H15N7) is a nitrogen-containing heterocyclic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15N7
- Molecular Weight : 197.24 g/mol
- CAS Number : 10421-98-4
The compound features a hydrazinyl group that enhances its reactivity and potential biological activity. Its structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of their function, affecting various biochemical pathways. The compound has been investigated for its potential as an inhibitor in enzymatic studies and therapeutic applications.
Antimicrobial Properties
Research indicates that compounds in the triazine family, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of triazine derivatives against Escherichia coli dihydrofolate reductase (DHFR), a critical enzyme involved in folate metabolism. The binding affinity and inhibition kinetics of these compounds suggest their potential as antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer properties of triazine derivatives. For example, a derivative similar to this compound demonstrated significant cytotoxic effects on lung cancer cell lines. Flow cytometry analysis indicated that treatment with specific triazine derivatives led to a notable decrease in cell viability .
Case Studies and Experimental Data
- Inhibition of E. coli DHFR :
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
Data Tables
Compound | Target | IC50/Ki (nM) | Effect on Cell Viability (%) |
---|---|---|---|
N,N'-Diethyl-6-hydrazino-triazine | E. coli DHFR | 42.50 ± 5.34 | - |
Triazine Derivative 9c | Lung Cancer Cells | - | 59.9% (A549) |
Triazine Derivative NSC120927 | E. coli DHFR | 100.9 ± 12.7 | - |
Properties
IUPAC Name |
2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7/c1-3-9-5-11-6(10-4-2)13-7(12-5)14-8/h3-4,8H2,1-2H3,(H3,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGUQIRYCWKXNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274788 | |
Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10421-98-4 | |
Record name | NSC99855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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